molecular formula C18H15NO4 B11569787 2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[2,3-b]furan-4,9-dione

2-Methyl-3-(pyrrolidin-1-ylcarbonyl)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B11569787
M. Wt: 309.3 g/mol
InChI Key: FSUJMOUCPBELOB-UHFFFAOYSA-N
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Description

2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE is a complex organic compound that belongs to the class of naphthofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthofuran Core: This step involves the cyclization of appropriate precursors to form the naphthofuran ring system.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the naphthofuran core.

    Functional Group Modifications: Additional functional group modifications may be carried out to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the naphthofuran or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone Derivatives: Compounds with similar naphthofuran cores but different substituents.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different core structures.

Uniqueness

2-METHYL-3-(PYRROLIDINE-1-CARBONYL)-4H,9H-NAPHTHO[2,3-B]FURAN-4,9-DIONE is unique due to its specific combination of a naphthofuran core and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-methyl-3-(pyrrolidine-1-carbonyl)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C18H15NO4/c1-10-13(18(22)19-8-4-5-9-19)14-15(20)11-6-2-3-7-12(11)16(21)17(14)23-10/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

FSUJMOUCPBELOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)N4CCCC4

Origin of Product

United States

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